2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core. Its structure includes:
- A 2-ethyl group at position 2.
- A hydroxyl group at position 4.
- A morpholino-methyl-furan-2-yl substituent at position 3.
This compound is part of a broader class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are renowned for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties . The morpholino and furan moieties may enhance solubility and target affinity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-11-16-15-19(17-11)14(20)13(23-15)12(10-4-3-7-22-10)18-5-8-21-9-6-18/h3-4,7,12,20H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQWPPDRISHMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Observations :
- The target compound uniquely combines a morpholino (a six-membered ring with two oxygen atoms) and furan group, which may improve pharmacokinetic properties compared to phenyl or alkyl substituents .
- 3c and 5b () demonstrate that halogenated aryl groups (e.g., 4-fluorophenyl) enhance anticonvulsant activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Halogenated analogs (e.g., 3c) show high selectivity in anticonvulsant models, while arylidene derivatives (269a–e) exhibit superior anticancer activity .
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